3-Amino-4-(4-aminoanilino)benzonitrile
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Overview
Description
3-Amino-4-(4-aminoanilino)benzonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of benzonitrile, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-aminoanilino)benzonitrile typically involves the following steps:
Nitration: The starting material, benzonitrile, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with aniline derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-aminoanilino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or chemical reducers like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzonitriles.
Scientific Research Applications
3-Amino-4-(4-aminoanilino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-aminoanilino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler derivative with a single amino group.
3,4-Diaminobenzonitrile: A compound with amino groups at the 3 and 4 positions, similar to 3-Amino-4-(4-aminoanilino)benzonitrile but without the additional aniline group.
Uniqueness
This compound is unique due to the presence of both amino and aniline groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93086-88-5 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-amino-4-(4-aminoanilino)benzonitrile |
InChI |
InChI=1S/C13H12N4/c14-8-9-1-6-13(12(16)7-9)17-11-4-2-10(15)3-5-11/h1-7,17H,15-16H2 |
InChI Key |
LWOUEVFNVYPUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
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